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2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has

become an indispensable tool in a wide array of biochemical and life science research

applications. Its utility stems from its pKa of approximately 6.15 at 25°C, which makes it an

effective buffer in the pH range of 5.5 to 6.7.[1] This guide provides a comprehensive

comparison of MES hydrate's performance against other common biological buffers in various

applications, supported by experimental data and detailed protocols.

Key Properties of MES Hydrate
MES belongs to the group of "Good's buffers," which were developed to meet several criteria

for biological research, including minimal interaction with biological components, high water

solubility, and low permeability through biological membranes. Key advantages of MES include

its low UV absorbance, minimal temperature-dependent pKa shift, and its inability to form

significant complexes with most metal ions, with the notable exception of iron.[2][3]

Performance Comparison in Key Biochemical
Applications
Enzyme Assays
The stability of pH is critical for accurate enzyme kinetic studies. MES is frequently employed in

assays for enzymes that function in a slightly acidic environment.
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Qualitative Comparison:

Compared to buffers like phosphate, MES is often preferred as it does not inhibit

metalloenzymes by chelating divalent cations (with the exception of Fe) and does not

participate in enzymatic reactions.[4] While Tris buffers are common, their pKa is highly

sensitive to temperature changes, which can introduce variability in kinetic assays performed at

different temperatures. MES, in contrast, exhibits greater pH stability across a range of

temperatures.[1]

Quantitative Data:

A study on bioelectrocatalysis compared the performance of MES and MOPS (3-(N-

morpholino)propanesulfonic acid) buffers on the activity of a [NiFeSe] hydrogenase. At a bulk

pH of 6.54, where both buffers have identical buffer capacity, the enzyme displayed 60% higher

catalytic activity for proton reduction in the MOPS buffer at an applied bias of -0.6 V versus

SHE. This was attributed to a lower local pH change in the MOPS buffer at a local pH >7.5

(ΔpH = 1.24 for MOPS vs. 1.76 for MES).[5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5011490/
https://documents.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-21778-lc-salt-ph-iex-gradients-mab-an21778-en.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2717250/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3418628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffer
Enzyme

System
Metric Value Reference

MES (100 mM)
DvH [NiFeSe]

H₂ase

Catalytic Activity

(at -0.6 V vs

SHE)

Lower [5]

MOPS (100 mM)
DvH [NiFeSe]

H₂ase

Catalytic Activity

(at -0.6 V vs

SHE)

60% Higher than

MES
[5]

MES
Metallo-β-

lactamase
Inhibition

Competitive

Inhibition
[4]

MOPS

Bovine adrenal

tyrosine

hydroxylase

Inhibition
40% reduction in

activity
[4]

Tris

Polyester

Hydrolase

(TfCut2)

Activity Change

with

Concentration

80% decrease

from 0.1 M to 1

M

[4]

Phosphate

Polyester

Hydrolase

(TfCut2)

Activity Change

with

Concentration

~10-fold increase

from 0.1 M to 1

M

[4]

Experimental Protocol: General Enzyme Assay Using MES Buffer

This protocol outlines a general procedure for determining enzyme activity using a

spectrophotometric assay with MES buffer.

Buffer Preparation: Prepare a 0.1 M MES buffer solution by dissolving 21.32 g of MES
hydrate in 800 mL of deionized water. Adjust the pH to the desired value (e.g., 6.0) using a

concentrated solution of NaOH or HCl. Bring the final volume to 1 L with deionized water.[6]

Reagent Preparation:

Prepare a stock solution of the substrate in the MES buffer.

Prepare a stock solution of the enzyme in the MES buffer.
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Assay Procedure:

In a cuvette, combine the MES buffer and the substrate solution to the desired final

concentrations.

Incubate the mixture at the desired temperature for a few minutes to allow for temperature

equilibration.

Initiate the reaction by adding a small volume of the enzyme solution.

Immediately measure the change in absorbance at a specific wavelength over time using

a spectrophotometer.

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance

versus time plot. Determine kinetic parameters such as Km and Vmax by performing the

assay at varying substrate concentrations.[7]

Preparation Assay Analysis

Prepare 0.1 M MES Buffer

Prepare Substrate Solution

Prepare Enzyme Solution

Mix Buffer and Substrate in Cuvette Add Enzyme to Initiate ReactionIncubate at Desired Temperature Measure Absorbance Change Calculate Initial Velocity Determine Km and Vmax

Click to download full resolution via product page

Enzyme Assay Workflow using MES Buffer

Protein Stability and Crystallization
Maintaining protein integrity is crucial for structural and functional studies. The choice of buffer

can significantly impact protein stability and aggregation.

Qualitative Comparison:
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In a study on the aggregation of a humanized IgG antibody, MES and MOPS buffers showed a

lower propensity for aggregation compared to phosphate and citrate buffers.[3] The study

suggested that the aggregation dependency was related to specific molecular interactions

between the buffer and the IgG molecule, rather than ionic strength.[8] Another study on rabbit

muscle F-actin denaturation found that the extent and rate of denaturation were greater in

MES-NaOH buffer than in a sodium phosphate buffer at pH 6.0.[8]

Quantitative Data:

A study investigating the thermal stability of the NK-2 homeodomain protein found that 50 mM

phosphate buffer at pH 7.4 significantly stabilized the protein, increasing the melting

temperature (Tm) by 13°C compared to 50 mM HEPES buffer at the same pH.[8] While direct

quantitative comparisons with MES were not provided in this specific study, it highlights the

significant impact different buffers can have on protein stability.

Buffer Protein Observation Reference

MES Humanized IgG
Lower aggregation

propensity
[3][8]

MOPS Humanized IgG
Lower aggregation

propensity
[3]

Phosphate Humanized IgG
High aggregation

propensity
[3][8]

Citrate Humanized IgG
High aggregation

propensity
[3]

MES-NaOH Rabbit muscle F-actin
Increased

denaturation rate
[8]

Sodium Phosphate Rabbit muscle F-actin
Lower denaturation

rate
[8]

Phosphate (50 mM)
NK-2 homeodomain

protein

Tm increase of 13°C

vs HEPES
[8]

HEPES (50 mM)
NK-2 homeodomain

protein

Lower Tm vs

Phosphate
[8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17646171/
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
https://pubmed.ncbi.nlm.nih.gov/17646171/
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
https://pubmed.ncbi.nlm.nih.gov/17646171/
https://pubmed.ncbi.nlm.nih.gov/17646171/
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
https://pubmed.ncbi.nlm.nih.gov/17646171/
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3418628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Protein Crystallization using MES Buffer (Vapor Diffusion)

This protocol describes a general method for setting up a protein crystallization experiment

using the hanging drop vapor diffusion technique with MES buffer.

Sample Preparation:

Purify the protein to >95% homogeneity.

Concentrate the protein to 5-25 mg/mL in a low ionic strength buffer. The final buffer for

crystallization should be simple and promote stability.[9]

The protein solution should contain a minimal concentration of buffer (e.g., below 25 mM).

[10]

Crystallization Screen Setup:

Prepare a reservoir solution containing a precipitant (e.g., polyethylene glycol), a salt, and

a buffer (e.g., 0.1 M MES, pH 6.0).

On a siliconized glass coverslip, mix 1-2 µL of the protein solution with 1-2 µL of the

reservoir solution to form a drop.

Invert the coverslip and seal it over the reservoir well.

Incubation and Observation:

Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

Periodically observe the drops under a microscope for the formation of crystals.
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Preparation

Hanging Drop Setup

Incubation & Observation

Purify Protein (>95%)

Concentrate Protein (5-25 mg/mL)

Mix Protein and Reservoir Solution on Coverslip

Prepare Reservoir Solution with MES

Invert and Seal over Reservoir

Incubate at Constant Temperature

Microscopic Observation for Crystals
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Viable Cell
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Equilibrate Column with MES Binding Buffer

Load Protein Sample

Wash with Binding Buffer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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